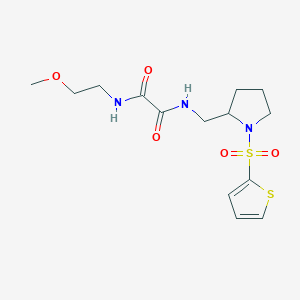

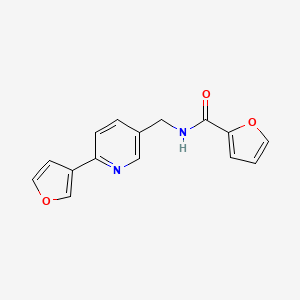

![molecular formula C22H20N2O4S2 B2936949 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide CAS No. 941967-66-4](/img/structure/B2936949.png)

4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a naphtho[2,1-d]thiazole moiety, which is a type of heterocyclic compound . This moiety is often found in various bioactive molecules .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the naphtho[2,1-d]thiazole moiety might undergo reactions typical for aromatic heterocycles .Aplicaciones Científicas De Investigación

Sulfonamides in Therapeutic Applications

Sulfonamides are a class of compounds with a wide range of applications in medicine due to their diverse biological activities. These compounds are present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Novel drugs, such as apricoxib and pazopanib, which incorporate the sulfonamide group, show significant antitumor activity. There is an ongoing need for novel sulfonamides to act as selective drugs for various conditions, such as glaucoma, cancer, and other diseases, indicating the importance of this structural motif in drug development (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma Applications

Sulfonamide derivatives are explored for their potential as antiglaucoma agents. These compounds are part of a broader class of carbonic anhydrase inhibitors that reduce intraocular pressure by diminishing the rate of bicarbonate formation, thereby reducing the secretion of aqueous humor. Novel sulfonamide derivatives incorporating nitric oxide-donating moieties or hybrids with prostaglandin analogs have been reported, reflecting the urgent need for new therapeutic options in glaucoma treatment (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental and Analytical Chemistry

Sulfonamides and their derivatives are also significant in environmental and analytical chemistry. For instance, sulfamethoxazole, a common sulfonamide antibiotic, has been detected in various environmental matrices, indicating the persistence of these compounds. The review on the contamination and removal of sulfamethoxazole highlights the importance of developing sustainable technologies for removing such contaminants from water, demonstrating the environmental relevance of sulfonamide derivatives (Prasannamedha & Kumar, 2020).

Mecanismo De Acción

Sulfonyl Compounds

The sulfonyl group (R-SO2-R’) is a common functional group in organic chemistry and is present in many important drugs and biologically active compounds. Sulfonyl compounds are often used as protecting groups in organic synthesis or as probes in biological studies due to their stability and reactivity .

Thiazoles

Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazoles are found in many important drugs, including the antibiotic penicillin, the antifungal drug mycostatin, and the antineoplastic agent 5-fluorouracil .

Naphthalene Derivatives

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings. Naphthalene derivatives are used in many areas, including dyes, plastics, and pharmaceuticals .

Propiedades

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)24-22-23-19-13-8-15-5-2-3-6-18(15)21(19)29-22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPJHISUYUHBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

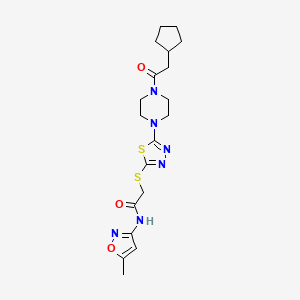

![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)

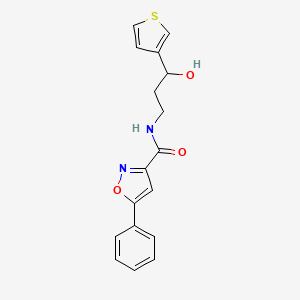

![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)

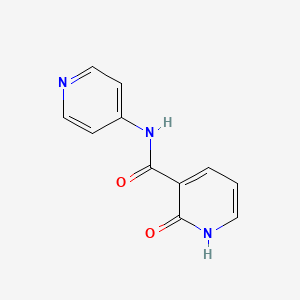

![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2936876.png)

![N-cyclohexyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2936878.png)

![9-benzyl-3-(3-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936881.png)